2-Cyclopropyl-1-fluoro-4-methylbenzene
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Overview
Description
2-Cyclopropyl-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring is attacked by electrophiles, leading to substitution of the hydrogen atoms.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, such as in the presence of strong bases or nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenols or quinones, and reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Reagents: Aluminum chloride (AlCl3), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C).
Major Products Formed
Substituted Benzenes: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Phenols and Quinones: Oxidation reactions can yield phenolic compounds and quinones.
Cyclohexane Derivatives: Reduction reactions can produce cyclohexane derivatives.
Scientific Research Applications
2-Cyclopropyl-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron-rich nature allows it to participate in various chemical reactions, leading to the formation of different products. The cyclopropyl group and fluorine atom influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1-fluoro-4-chlorobenzene
- 2-Cyclopropyl-1-fluoro-4-bromobenzene
- 2-Cyclopropyl-1-fluoro-4-iodobenzene
Uniqueness
2-Cyclopropyl-1-fluoro-4-methylbenzene is unique due to the presence of the cyclopropyl group, which introduces ring strain and affects the compound’s reactivity. The fluorine atom enhances the compound’s stability and influences its electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H11F |
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Molecular Weight |
150.19 g/mol |
IUPAC Name |
2-cyclopropyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
KZGXRQJVJQJQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2CC2 |
Origin of Product |
United States |
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